molecular formula C13H19NO B250566 N-(4-ethylphenyl)-2,2-dimethylpropanamide

N-(4-ethylphenyl)-2,2-dimethylpropanamide

Cat. No.: B250566
M. Wt: 205.3 g/mol
InChI Key: UQADKRNWYXDOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2,2-dimethylpropanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first developed in the 1980s and has since become a widely used medication due to its effectiveness and low risk of side effects. In recent years, there has been significant research into the synthesis, mechanism of action, and physiological effects of Etodolac.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound specifically targets COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of beneficial prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low risk of side effects, making it a safe and effective treatment option for many patients.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, low risk of side effects, and availability in both oral and injectable forms. However, there are also limitations to its use, including the need for careful control of dosing and the potential for interactions with other drugs or experimental conditions.

Future Directions

There are a number of potential future directions for research on N-(4-ethylphenyl)-2,2-dimethylpropanamide, including the development of new formulations or delivery methods, the investigation of its effects on different types of pain and inflammation, and the exploration of its potential for use in the treatment of other conditions. Additionally, there is ongoing research into the mechanisms of pain and inflammation, which may lead to new insights into the use of this compound and other NSAIDs in the future.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves several steps, starting with the condensation of 4-ethylphenol with methacrylic acid to form 4-ethylphenyl methacrylate. This is then reacted with dimethylamine to form N,N-dimethyl-4-ethylphenylmethacrylamide, which is subsequently cyclized to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(4-ethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. This makes it an effective treatment for a wide range of conditions, including arthritis, menstrual cramps, and postoperative pain. In addition to its clinical applications, this compound has also been used in scientific research to investigate the mechanisms of pain and inflammation.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H19NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

UQADKRNWYXDOOZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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